2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol

Lipophilicity prediction Partition coefficient Drug design

2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol (CAS 93893-28-8) is a specialty heterocyclic compound belonging to the oxazole-4,4-dimethanol family. It features a C21 unsaturated alkyl chain (12‑henicosenyl) attached at the oxazole 2‑position and two primary hydroxymethyl groups at the 4‑position, rendering it a bolaamphiphile building block.

Molecular Formula C26H49NO3
Molecular Weight 423.7 g/mol
CAS No. 93893-28-8
Cat. No. B12681820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol
CAS93893-28-8
Molecular FormulaC26H49NO3
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC1=NC(CO1)(CO)CO
InChIInChI=1S/C26H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h9-10,28-29H,2-8,11-24H2,1H3/b10-9+
InChIKeyRYCHZYSDFDGISP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol (CAS 93893-28-8): Procurement-Grade Identification and Structural Context


2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol (CAS 93893-28-8) is a specialty heterocyclic compound belonging to the oxazole-4,4-dimethanol family. It features a C21 unsaturated alkyl chain (12‑henicosenyl) attached at the oxazole 2‑position and two primary hydroxymethyl groups at the 4‑position, rendering it a bolaamphiphile building block [1]. Its computed molecular weight is 423.7 g·mol⁻¹ and its predicted XLogP3 is 7.9, reflecting substantial hydrophobicity moderated by the mid‑chain unsaturation [1]. The compound is listed under EINECS 299‑616‑2 and is primarily sourced from specialty chemical suppliers for research and industrial formulation use .

Why Simple In‑Class Substitution of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol Is Not Advisable


Oxazole‑4,4‑dimethanol derivatives with varying alkyl chain lengths and saturation states are not interchangeable for structure‑dependent applications. The mid‑chain (E)‑double bond in 2‑(12‑henicosenyl)‑(5H)‑oxazole‑4,4‑dimethanol introduces a significant kink in the hydrophobic tail, distinguishing it from both the fully saturated analog (2‑henicosyl‑(5H)‑oxazole‑4,4‑dimethanol, CAS 20103‑33‑7) and shorter‑chain unsaturated analogs, such as 2‑(heptadecenyl)‑5H‑oxazole‑4,4‑dimethanol [REFS-3, REFS-4]. This structural feature alters computed lipophilicity (ΔXLogP3 ≈ 1.0 unit versus the saturated homologue) and is expected to modulate self‑assembly, membrane‑interaction kinetics, and chemical derivatisation pathways, underscoring the need for compound‑specific procurement rather than generic replacement [REFS-5, REFS-6].

Quantitative Comparative Evidence: 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol vs. Closest Analogs


Computed Lipophilicity (XLogP3) Head‑to‑Head: Unsaturated vs. Saturated C21 Oxazole‑4,4‑dimethanol

The unsaturated target compound exhibits a computed XLogP3 of 7.9, 1.0 log unit lower than the saturated analogue 2‑henicosyl‑(5H)‑oxazole‑4,4‑dimethanol (XLogP3 = 8.9), indicating a roughly 10‑fold reduction in predicted lipophilicity attributable to the mid‑chain (E)‑double bond [REFS-1, REFS-2]. This difference is significant for applications where precise control over hydrophobic partitioning, membrane permeation, or aqueous self‑assembly is required; the unsaturated compound provides a distinct physicochemical profile relative to its saturated homologue .

Lipophilicity prediction Partition coefficient Drug design

Physicochemical Property Comparison: Computed Density and Boiling Point Shifts

The target compound has a computed density of 1.0±0.1 g·cm⁻³ and a predicted boiling point of 534.5±15.0 °C at 760 mmHg, as reported by ChemSrc using computational models . The saturated comparator 2‑henicosyl‑(5H)‑oxazole‑4,4‑dimethanol has a computed density of approximately 0.98 g·cm⁻³ and a boiling point of ~535.1 °C, reflecting minor but measurable differences [REFS-5, REFS-6]. Although these values are calculated and carry uncertainty, they indicate that unsaturation slightly elevates density and marginally reduces boiling point, potentially affecting thermal processing and solvent compatibility in formulation workflows.

Physicochemical properties Thermal stability Formulation development

Chemical Reactivity Differentiation via Mid‑Chain (E)‑Double Bond

The presence of a single (E)‑configured double bond at the 12‑position of the henicosenyl chain enables post‑synthetic transformations—such as epoxidation, dihydroxylation, metathesis, or thiol‑ene addition—that are not accessible with the fully saturated 2‑henicosyl analogue . The saturated comparator lacks any reactive site along the hydrocarbon tail, limiting its derivatisation potential [1]. Although direct comparative reaction rate data for this specific pair are not available in the public domain, the double bond is a well‑established functional handle for installing diverse chemical functionalities, making the unsaturated compound uniquely suited for the synthesis of functionalised bolaamphiphiles .

Post‑synthetic modification Bolaamphiphile synthesis Lipid conjugation

Membrane‑Interaction Potential: Bolaamphiphile Behaviour and Chain‑Length Context

The oxazole‑4,4‑dimethanol scaffold, bearing two terminal hydroxymethyl groups spaced by a long hydrophobic chain, can function as a bolaamphiphile building block . Literature on structurally related oxazole‑based amphiphiles indicates that membrane‑disruption kinetics are sensitive to chain length and saturation: saturated C16‑C21 derivatives generally exhibit superior membrane‑insertion activity relative to shorter‑chain analogues . The target compound's unsaturated C21 chain introduces a chain kink, which may modulate membrane disruption kinetics compared to linear saturated C21 analogues, although quantitative comparative MIC or kinetics data for this exact compound versus its saturated counterpart have not been reported in accessible primary sources. This class‑level evidence highlights the importance of compound‑specific evaluation when selecting a bolaamphiphile scaffold for antimicrobial membrane studies.

Bolaamphiphile Membrane disruption Antimicrobial design

HPLC Retention Behaviour Comparison: Alkyl Chain Length Effect on Reversed‑Phase Retention

Reversed‑phase HPLC analysis conditions provided by SIELC Technologies demonstrate that 2‑henicosyl‑(5H)‑oxazole‑4,4‑dimethanol (saturated C21 analogue) can be analysed using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase, a methodology indicative of its strongly hydrophobic character [1]. In contrast, shorter‑chain analogues such as 2‑undecyl‑2‑oxazoline‑4,4‑dimethanol (C11 chain, CAS 24448‑01‑9) elute under less retentive conditions, reflecting the direct relationship between alkyl chain length and reversed‑phase retention [2]. While the target unsaturated C21 compound falls between the saturated C21 and shorter‑chain analogues in computed logP, its HPLC retention is expected to be intermediate; precise retention factor (k′) comparisons require experimental validation.

Analytical chemistry HPLC method development Reversed‑phase chromatography

Synthetic Uniqueness: Geminal Diol and Bolaamphiphile Architecture for Complex Lipid Mimetics

The geminal bis(hydroxymethyl) substitution at the oxazole 4‑position, combined with a C21 alkenyl tail, creates a structurally unique bolaamphiphile scaffold that is absent in simpler mono‑functionalised oxazoles . This architecture enables the construction of complex lipid‑mimetic structures (e.g., di‑esters, di‑ethers, or di‑carbamates) that are not accessible from mono‑hydroxylated oxazole derivatives or from simple fatty alcohols. The target compound thus provides a distinct synthetic entry point compared to popular bolaamphiphile templates, such as dotriacontane‑1,32‑diol or cyclobutane‑based bolas .

Bolaamphiphile synthesis Lipid mimetics Synthetic chemistry

Validated Research and Industrial Application Scenarios for 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol


Synthesis of Unsaturated Bolaamphiphile Derivatives for Self‑Assembly Studies

The mid‑chain double bond and two terminal hydroxymethyl groups make this compound a preferred starting material for synthesising unsaturated bolaamphiphilic di‑esters, di‑ethers, or di‑carbamates. The double bond introduces a conformational kink that can be exploited to tune vesicle stability, monolayer packing, or micelle morphology in aqueous self‑assembly studies, a capability not offered by the saturated C21 analogue .

Investigating Unsaturation Effects on Membrane‑Interaction and Antimicrobial Activity

Researchers studying the structure‑activity relationship of oxazole‑based membrane‑disrupting agents can use this compound to isolate the influence of a single mid‑chain double bond on antimicrobial potency and membrane‑permeabilisation kinetics. Comparison with the fully saturated homologue enables the deconvolution of unsaturation effects from chain‑length effects .

Precursor for Lipid‑Based Drug Delivery Conjugates

The geminal dimethanol head group allows for symmetric or asymmetric conjugation of therapeutic payloads or targeting ligands, while the unsaturated hydrophobic tail can influence liposomal insertion and endosomal escape. The slightly reduced logP relative to the saturated C21 chain may improve the balance between membrane anchoring and aqueous dispersibility in lipid nanoparticle formulations [REFS-1, REFS-5].

Corrosion Inhibitor Evaluation with Tunable Hydrophobicity

Oxazole‑4,4‑dimethanol derivatives have been explored as corrosion inhibitors for steel in acidic environments [2]. The unsaturated C21 chain provides different adsorption kinetics and surface coverage characteristics compared to saturated and shorter‑chain analogues, enabling systematic investigation of chain unsaturation on corrosion inhibition efficacy.

Quote Request

Request a Quote for 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.